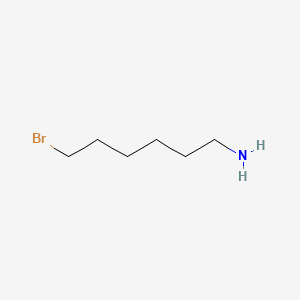

6-Bromohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexan-1-amine is an organic compound with the molecular formula C6H14BrN . It has a molecular weight of 180.09 . The IUPAC name for this compound is 6-bromo-1-hexanamine .

Molecular Structure Analysis

The InChI code for 6-Bromohexan-1-amine is 1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromohexan-1-amine is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthesis of Bromo-Aldehydes

6-Bromohexan-1-amine is utilized in the synthesis of 5-bromopentanal and 6-bromohexanal derivatives. This process involves C-bromination and hydrolysis of bis-C,O-zirconocenes from unsaturated Weinreb amides. These bromo-aldehydes serve as precursors for carbocycles and heterocycles (Coelho, Behr, & Vasse, 2022).

Antimalarial Activity Research

6-Bromohexan-1-amine derivatives have been studied for their antimalarial activity. A series of artemisinin derivatives containing bromo and amine functions showed potential in vitro effectiveness against Plasmodium falciparum (Lin, Li, Klayman, George, & Flippen-Anderson, 1990).

Catalytic Applications

This compound has been involved in studies related to hydroamination, comparing homogeneous and heterogeneous catalysts for cyclization processes (Müller, Lercher, & Nguyen Van Nhu, 2003).

Polysaccharide Modification

In the field of biomaterials, 6-Bromohexan-1-amine is used in the synthesis of aminated polysaccharides, like cellulose, with potential biomedical applications. The Staudinger reduction method has been employed to create O-acylated, aminated polysaccharides (Fox & Edgar, 2012).

Interface Synthesis

6-Bromohexan-1-amine is involved in the synthesis of well-defined interfaces, such as the self-assembly of bromide-terminated monolayer films on silicon substrates. These films have applications in material science and engineering (Lee & Ferguson, 2001).

CO2 Capture

One application in environmental chemistry involves the use of 6-Bromohexan-1-amine derivatives in CO2 capture. An ionic liquid incorporating a cation with an appended amine group reacts reversibly with CO2, demonstrating potential in gas sequestration technologies (Bates, Mayton, Ntai, & Davis, 2002).

properties

IUPAC Name |

6-bromohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWLHQDZJWQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902532 |

Source

|

| Record name | NoName_3045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromohexan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)

![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)